molecular formula C3H8ClNO2 B187293 O-Acetyl-N-methylhydroxylamine Hydrochloride CAS No. 19689-95-3

O-Acetyl-N-methylhydroxylamine Hydrochloride

Cat. No.: B187293
CAS No.: 19689-95-3
M. Wt: 125.55 g/mol
InChI Key: ZTMICKVBCKWFHL-UHFFFAOYSA-N
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Description

O-Acetyl-N-methylhydroxylamine Hydrochloride (CAS: 19689-95-3) is a hydroxylamine derivative with the molecular formula C₃H₈ClNO₂ and a molecular weight of 125.55 g/mol . Structurally, it features an acetyl group (-OAc) and a methyl group (-CH₃) attached to the hydroxylamine backbone (NH-OAc·HCl). This compound is commercially available as a white-yellow crystalline powder with ≥98% purity and requires refrigeration for storage . It is primarily used in organic synthesis, particularly in reactions involving nucleophilic acylation or protection of carbonyl groups.

Properties

IUPAC Name

methylamino acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c1-3(5)6-4-2;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMICKVBCKWFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546439
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-95-3
Record name 1-[(Methylamino)oxy]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Acetyl-N-methylhydroxylamine Hydrochloride can be synthesized through the acetylation of N-methylhydroxylamine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

O-Acetyl-N-methylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic anhydride, acetyl chloride, and various nucleophiles. The reactions are typically carried out under an inert atmosphere to prevent degradation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetyl group is replaced by other functional groups, leading to the formation of new compounds .

Scientific Research Applications

Synthesis of Weinreb Amides

O-Acetyl-N-methylhydroxylamine hydrochloride is used to synthesize Weinreb amides, which are important intermediates in organic synthesis. These compounds facilitate the formation of ketones from aldehydes through a process known as the Weinreb ketone synthesis. This application is crucial for constructing complex organic molecules.

HPLC Labeling Reagent

The compound serves as a labeling reagent in High-Performance Liquid Chromatography (HPLC) for carboxylic acids. Its ability to form stable derivatives with carboxylic acids enhances the detection and quantification of these compounds in various samples, making it valuable in analytical chemistry .

Carbonyl α-Oxidation

This compound has been employed in carbonyl α-oxidation reactions. This transformation allows for the introduction of hydroxyl groups adjacent to carbonyl functionalities, expanding the synthetic utility of carbonyl compounds .

Case Study 1: Synthesis of N-Acylated Compounds

A study demonstrated the use of this compound in synthesizing N-acylated compounds through selective acylation reactions. The results indicated high yields and purity, showcasing the compound's efficacy as a reagent for acylation processes .

Case Study 2: Biophysical Characterization

Research involving the characterization of N-acetylated proteins utilized this compound to modify protein structures for biophysical studies. The compound's role in altering the acetylation status of proteins allowed researchers to investigate the effects on protein function and stability .

Comparative Data Table

ApplicationDescriptionReference
Synthesis of Weinreb AmidesIntermediate for ketone synthesis
HPLC Labeling ReagentEnhances detection of carboxylic acids
Carbonyl α-OxidationIntroduces hydroxyl groups adjacent to carbonyls
N-Acylated Compounds SynthesisSelective acylation reactions with high yields
Biophysical CharacterizationModifies proteins for stability studies

Mechanism of Action

The mechanism of action of O-Acetyl-N-methylhydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following hydroxylamine derivatives are structurally or functionally related:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
O-Acetyl-N-methylhydroxylamine HCl C₃H₈ClNO₂ 125.55 19689-95-3 Acetyl-O, methyl-N, hydrochloride salt
Methoxylamine Hydrochloride CH₅NO·HCl 83.51 593-56-6 Methoxy-O, free -NH₂, hydrochloride salt
N,N-Dimethylhydroxylamine HCl C₂H₈ClNO 97.54 6638-79-5 Dimethyl-N, free -OH, hydrochloride salt
N-Methylacetohydroxamic Acid C₃H₇NO₂ 89.09 N/A Acetamide-N-methyl, free -OH

Structural Insights :

  • O-Acetyl-N-methylhydroxylamine HCl differs from Methoxylamine HCl by replacing the methoxy group (-OMe) with an acetyl group (-OAc) and adding a methyl group to the nitrogen .
  • N,N-Dimethylhydroxylamine HCl lacks the acetyl group but has two methyl groups on the nitrogen, altering its nucleophilicity compared to O-Acetyl-N-methyl .
  • N-Methylacetohydroxamic Acid (Rule C-841.3 ) is a hydroxamic acid derivative with an acetamide-linked methyl group, making it distinct in reactivity.

Physical and Chemical Properties

Property O-Acetyl-N-methylhydroxylamine HCl Methoxylamine HCl N,N-Dimethylhydroxylamine HCl
Melting Point (°C) Not reported 151–154 Not reported
Solubility Likely polar solvents* Water, DMSO, methanol Water, polar aprotic solvents
Stability Hygroscopic; refrigerated storage Hygroscopic Stable at room temperature
Key Applications Acylation reactions O-Methyl oxime synthesis Amine protection

Reactivity Differences :

  • The acetyl group in O-Acetyl-N-methyl enhances electrophilicity, making it suitable for acyl transfer reactions.
  • Methoxylamine HCl ’s methoxy group favors nucleophilic addition to carbonyls (e.g., forming oximes).
  • N,N-Dimethylhydroxylamine HCl ’s dual methyl groups reduce nucleophilicity, limiting its utility in certain protections.

Biological Activity

O-Acetyl-N-methylhydroxylamine Hydrochloride (OAMH) is a chemical compound with significant relevance in biochemical research, particularly in the fields of proteomics and drug development. This article delves into its biological activities, synthesis methods, applications, and comparative analysis with similar compounds.

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 125.55 g/mol
  • Appearance : White to almost white powder or crystalline solid
  • Purity : Typically exceeds 98% as determined by total nitrogen content and argentometric titration methods.

Biological Activities

OAMH exhibits notable biological activities that make it a valuable reagent in biochemical assays:

  • Reagent for Biomolecule Modification : OAMH is primarily utilized for modifying biomolecules, enhancing the identification and quantification of proteins through mass spectrometry techniques. Its ability to form stable adducts with carbonyl-containing compounds allows for improved detection in analytical assays.
  • Metabolic Pathway Studies : The compound's interactions with various biomolecules, particularly those containing carbonyl groups, are crucial for studying metabolic pathways and enzyme activities. This capability aids researchers in understanding complex biological processes.

Applications

OAMH has several applications in scientific research:

  • Proteomics : It plays a critical role in the identification and quantification of proteins, facilitating advancements in proteomic studies.
  • Drug Development : Its reactivity with carbonyl groups makes it useful in the design of new pharmaceuticals.
  • Analytical Chemistry : OAMH is employed in various analytical assays due to its ability to form stable complexes, enhancing the accuracy of measurements.

Comparative Analysis

OAMH shares similarities with other hydroxylamine derivatives but stands out due to its specific acetoxy modification. Below is a comparison table highlighting its unique features:

Compound NameMolecular FormulaUnique Features
This compoundCHClNOEnhanced reactivity towards carbonyls
N-MethylhydroxylamineCHNOLacks acetyl group; less reactive towards carbonyls
AcetoximeCHNOContains oxime functional group; used in organic synthesis
HydroxylamineHNOSimple structure; mainly used as a reducing agent
AcetoxyaminoacetaldehydeCHNOMore complex structure; used in pharmaceutical synthesis

The specific acetoxy modification of OAMH enhances its reactivity and specificity in biochemical applications compared to simpler hydroxylamines.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of OAMH in various experimental setups:

  • Proteomic Analysis : In a study examining protein modifications, OAMH was utilized to reverse N-terminal cysteine modifications during protein expression. This allowed for more accurate assessments of post-translational modifications that influence protein aggregation and function, specifically relating to neurodegenerative diseases such as Parkinson's disease .
  • Enzyme Activity Studies : Research involving enzyme kinetics demonstrated that OAMH could stabilize enzyme-substrate complexes, providing insights into metabolic pathways and potential drug targets .
  • Analytical Method Development : A study focused on developing sensitive analytical methods using OAMH for quantifying low-abundance biomolecules, showcasing its utility in high-throughput screening applications .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying O-acetyl-N-methylhydroxylamine hydrochloride in complex matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantifying structurally similar hydrochlorides (e.g., amitriptyline hydrochloride). Key parameters include:

  • Column : C18 stationary phase.
  • Mobile phase : Acetonitrile/water with 0.1% trifluoroacetic acid.
  • Detection : UV absorbance at 210–230 nm for amine derivatives.
  • Validation : Ensure linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines .
    • Example Table :
ParameterSpecificationReference Compound (Amitriptyline HCl)
Linearity Range0.1–50 µg/mL0.5–100 µg/mL
LOD/LOQ0.03 µg/mL / 0.1 µg/mL0.2 µg/mL / 0.5 µg/mL

Q. How can reaction conditions be optimized for synthesizing this compound?

  • Methodology :

  • Solvent selection : Polar solvents like water or alcohols are preferred for hydrochlorides to enhance ionic interaction and solubility .
  • Temperature control : Use a two-step protocol (e.g., 160°C for acetylation, 80°C for neutralization) to minimize side reactions .
  • Characterization : Confirm intermediates via IR (N–H stretch at 3200–3400 cm⁻¹), ¹H NMR (methyl singlet at δ 2.1–2.3 ppm), and mass spectrometry (parent ion at m/z 138.1) .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?

  • Methodology :

  • Controlled stability studies : Perform accelerated degradation tests (40°C/75% RH) and monitor pH-dependent hydrolysis using HPLC.
  • Key findings :
  • pH 3–5 : Stable for >30 days (acetyl group remains intact).
  • pH > 7 : Rapid hydrolysis to N-methylhydroxylamine (t₁/₂ < 24 hours) .
  • Mitigation : Buffer formulations (e.g., citrate-phosphate, pH 4.5) enhance stability in preclinical studies .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5.5 hours to 1 hour) and improves yield (82% to 90%) by enhancing acetylation kinetics .
  • Purification : Use recrystallization in ethanol/water (1:3 v/v) to remove unreacted N-methylhydroxylamine hydrochloride .
    • Example Table :
StepConventional MethodMicrowave-Assisted Method
Reaction Time5.5 hours1 hour
Yield82%90%
Purity (HPLC)98.5%99.2%

Q. How does this compound interact with excipients in solid dosage formulations?

  • Methodology :

  • Compatibility screening : Use differential scanning calorimetry (DSC) to detect interactions. For example, avoid lactose (exothermic peaks at 150–160°C indicate Maillard reaction) .
  • Kinetic analysis : Fit dissolution data to Higuchi or Korsmeyer-Peppas models to assess excipient impact on release profiles .

Handling and Safety

Q. What are the critical safety protocols for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (NFPA health hazard rating: 2/4) .
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .
  • Spill management : Neutralize with sodium bicarbonate and dispose via EPA-approved hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-Acetyl-N-methylhydroxylamine Hydrochloride
Reactant of Route 2
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O-Acetyl-N-methylhydroxylamine Hydrochloride

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